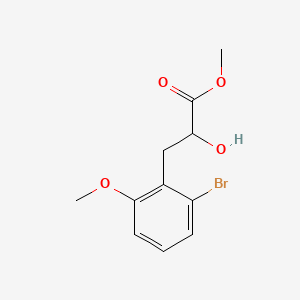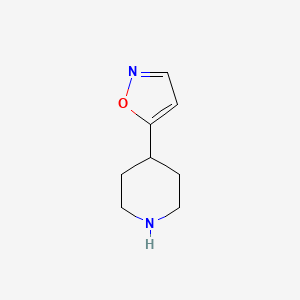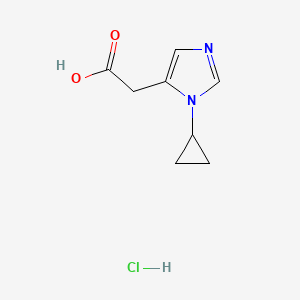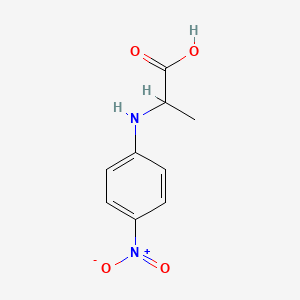
3,4,4-Trimethylpent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Trimethylpent-1-yne is an organic compound with the molecular formula C8H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes three methyl groups attached to a pent-1-yne backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylpent-1-yne can be synthesized through various methods. One common approach involves the reaction of 3,4,4-trimethylpentan-2-one with a strong base to form the corresponding enolate, which is then treated with a suitable electrophile to introduce the triple bond . Another method involves the use of organometallic reagents, such as Grignard reagents, to construct the alkyne moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4-Trimethylpent-1-yne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond to form alkanes.
Oxidation: Conversion to carbonyl compounds using oxidizing agents.
Substitution: Reactions with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions
Hydrogenation: Typically performed using hydrogen gas and a metal catalyst such as platinum or palladium.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds.
Major Products Formed
Hydrogenation: Produces alkanes such as 2,2,3-trimethylpentane.
Oxidation: Forms carbonyl compounds like ketones and aldehydes.
Substitution: Yields various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,4-Trimethylpent-1-yne has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4,4-trimethylpent-1-yne involves its interaction with various molecular targets. For example, during hydrogenation, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms are added to the triple bond, resulting in the formation of an alkane . In oxidation reactions, the compound undergoes cleavage of the triple bond, leading to the formation of carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,4,4-Trimethylpent-1-yne is unique due to its specific arrangement of methyl groups and the presence of a terminal alkyne. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
52763-16-3 |
|---|---|
Molekularformel |
C8H14 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
3,4,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-7(2)8(3,4)5/h1,7H,2-5H3 |
InChI-Schlüssel |
YVCDGUFZWJTGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)


![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)

![2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)






![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
